Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate
Description
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a cyclopentyl group at the N1 position and a methyl acetate moiety at the C4 position. This structure combines the rigid triazole ring’s electronic properties with the steric bulk of the cyclopentyl group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-(1-cyclopentyltriazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-15-10(14)6-8-7-13(12-11-8)9-4-2-3-5-9/h7,9H,2-6H2,1H3 |
InChI Key |
BPHATOSUDIDCIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN(N=N1)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” This method is favored for its efficiency and high yield. The general procedure involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as acetonitrile (MeCN) and the addition of a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
For large-scale production, the process can be optimized by using inexpensive catalysts such as copper(I) oxide (Cu2O) without the need for additional ligands. The reaction mixture is typically stirred at room temperature, and the product is isolated by crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.
Scientific Research Applications
Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl2-(1-cyclopentyl-1H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Triazole Core
The biological and physicochemical properties of 1,2,3-triazole derivatives are highly dependent on substituents. Key analogs include:
a) Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate
- Structure : Features a phenyl group at C4 and an oxoacetate ester at C3.
- Properties : The phenyl group enhances π-π stacking interactions, while the oxoacetate introduces electrophilic reactivity. This compound exhibits antibacterial and antifungal activities .
b) Ethyl 2-[5-(furan-2-yl)-1H-1,2,3-triazol-4-yl]-2-hydroxyacetate
- Structure : Substituted with a furan ring at C5 and a hydroxyacetate group.
- Properties : The furan moiety increases solubility in polar solvents, while the hydroxy group allows hydrogen bonding.
- Comparison : The methyl acetate group in the target compound may improve stability against hydrolysis compared to the hydroxyacetate derivative .
c) 5-(Benzylidene)-2-(2-(1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)-hydrazinyl)thiazol-4(5H)-one
- Structure : Combines triazole with thiazole and hydrazine groups.
- Properties : The thiazole ring introduces conjugation, enhancing UV absorption. This compound is used in photodynamic therapy research .
- Comparison : The target compound lacks extended conjugation, limiting its optical applications but simplifying synthetic routes.
Physical and Chemical Properties
Table 1 summarizes key differences in substituents and properties:
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